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Compound of Interest

Compound Name:
1-(trimethylsilyl)cyclobutane-1-

carboxylic acid

CAS No.: 97592-20-6

Cat. No.: B6284613

Get Quote

Executive Summary
-Silyl carboxylic acids represent a specialized class of organosilicon compounds where a
silicon atom is directly bonded to the carbon

to the carboxyl group. Unlike silyl esters (R-COO-SiR'

), which are labile protecting groups,

-silyl carboxylic acids feature a robust C-Si bond that imparts unique electronic and steric
properties.

This guide details the reactivity profile of these compounds, focusing on their utility as dianion

equivalents for controlled alkylation, their role as precursors in Peterson olefination, and their

emerging application in medicinal chemistry as lipophilic, metabolically stable bioisosteres.

Fundamental Properties
The C-Si Bond and Electronic Effects
The reactivity of
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-silyl carboxylic acids is governed by the distinct properties of the Carbon-Silicon bond:

Electronegativity: Silicon (1.90) is more electropositive than Carbon (2.55). This creates a

polarized C

-Si

bond.

Inductive Effect (+I): The silyl group acts as an electron-donating group via induction.

Impact on Acidity:[1][2][3][4][5][6][7] The +I effect destabilizes the carboxylate anion (COO

), making

-silyl carboxylic acids weaker acids (higher pKa) than their non-silylated parent analogs
(e.g., acetic acid pKa ~4.76 vs. trimethylsilylacetic acid pKa ~5.2-5.5).

Anion Stabilization (

-Effect): Despite the inductive donation, silicon stabilizes a negative charge on the

-carbon (carbanion) effectively through negative hyperconjugation (

overlap with the filled p-orbital). This is the key to their dianion chemistry.

Lipophilicity and Sterics
The trimethylsilyl (TMS) group is bulky (A-value ~2.5) and highly lipophilic. Introducing an

-silyl group significantly increases the LogP of the molecule, facilitating membrane permeability
—a critical factor in drug design.

Synthesis Strategies
Direct C-Silylation of Dianions
The most direct route involves the generation of a dianion from a carboxylic acid followed by

quenching with a chlorosilane.

Challenge: O-silylation (formation of silyl esters) is kinetically favored over C-silylation.
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Solution: Use of dianions (generated by 2 equivalents of LDA) typically favors C-silylation

upon thermodynamic equilibration or specific quenching protocols.

Rhodium-Catalyzed Insertion
A milder approach involves the Rh(II)-catalyzed insertion of

-diazo esters into silanes, followed by hydrolysis. This is preferred for complex substrates
intolerant of strong bases.

Selection Criteria

Starting Material

Route A: Dianion Method
(Strong Base)

Route B: Rh-Catalysis
(Neutral/Mild)

1. 2.0 eq LDA, THF, -78°C
(Dianion Formation) 1. Alpha-Diazo Ester + Silane

2. TMSCl (Quench)

3. Acidic Workup
(Hydrolyzes O-Si, keeps C-Si)

Alpha-Silyl Carboxylic Acid
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3. Ester Hydrolysis

Route A: Simple substrates
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Figure 1: Primary synthetic pathways for

-silyl carboxylic acids.

Reactivity Profile
Dianion Alkylation
The

-proton of an

-silyl carboxylic acid is less acidic than a ketone

-proton but can be removed by strong bases (LDA). The resulting species is a dianion
(carboxylate +

-carbanion).

Regioselectivity: Alkylation occurs exclusively at the

-carbon (the more nucleophilic center) rather than the oxygen.

Steric Control: The bulky silyl group often directs incoming electrophiles to the less hindered

face, imparting high diastereoselectivity in subsequent steps.

Peterson Olefination
This is the hallmark reaction of

-silyl carbanions. When the dianion reacts with an aldehyde or ketone, it forms a

-hydroxy acid intermediate.

Elimination Pathways:

Acidic Conditions: Anti-elimination (E2-like).

Basic Conditions: Syn-elimination (via a cyclic 4-membered silicate).

Utility: This allows access to either cis or trans alkenes from the same intermediate by

selecting the elimination condition.
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Protodesilylation
The C-Si bond can be cleaved to replace the silyl group with a proton, often using fluoride

sources (TBAF) or strong acid. This effectively uses the silyl group as a "removable directing

group" for alkylation.

Decarboxylation
Unlike

-keto acids,

-silyl acids are generally stable toward thermal decarboxylation. However, under oxidative
conditions (e.g., Pb(OAc)

), they can undergo oxidative decarboxylation to generate vinyl silanes or aldehydes.
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Figure 2: The divergent reactivity landscape of

-silyl carboxylic acids.

Experimental Protocols
Protocol A: Dianion Generation and Alkylation
Validates the stability of the C-Si bond under strong basic conditions.

Reagents:

-Trimethylsilylacetic acid (1.0 equiv)

LDA (Lithium Diisopropylamide) (2.2 equiv)

Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)

Solvent: Anhydrous THF

Procedure:

Base Preparation: Generate LDA in situ by adding

-BuLi (2.5 M in hexanes) to diisopropylamine in THF at -78°C. Stir for 30 min.

Dianion Formation: Add the

-silyl acid (dissolved in THF) dropwise to the LDA solution at -78°C.

Observation: The solution may turn yellow/orange, indicating dianion formation.

Mechanistic Note: The first equivalent removes the carboxyl proton; the second removes

the

-proton, stabilized by the silicon.

Warming: Allow the mixture to warm to 0°C for 15-30 minutes to ensure complete

deprotonation, then re-cool to -78°C.
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Alkylation: Add the alkyl halide dropwise. Stir at -78°C for 1 hour, then allow to warm to room

temperature overnight.

Quench: Quench with saturated aqueous NH

Cl.

Workup: Extract with Et

O. Acidify the aqueous layer to pH ~2 with 1N HCl and extract again (to recover the free
acid).

Protocol B: Peterson Olefination (One-Pot)
Procedure:

Generate the dianion as in Protocol A.

Add the aldehyde (1.1 equiv) at -78°C.

Elimination Control:

For Acidic Elimination: Quench with excess dilute HCl and stir at RT.

For Basic Elimination: Allow the reaction to warm to RT and stir (or reflux) to promote

spontaneous elimination of the silicate intermediate.

Applications in Medicinal Chemistry
The "Silicon Switch" Strategy
Replacing a carbon atom with silicon (C/Si exchange) is a bioisosteric strategy. In the context

of carboxylic acids:

Metabolic Stability: The bulky silyl group sterically hinders enzymes (like proteases or

esterases if derivatized) and blocks metabolic oxidation at the

-position.
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Lipophilicity: The C-Si bond adds significant lipophilicity without altering the intrinsic

pharmacology of the pharmacophore.

Data Comparison Table:

Property
Acetic Acid
Derivative (R-CH₂-
COOH)

-Silyl Derivative (R-
CH(TMS)-COOH)

Impact

pKa ~4.76 ~5.30

Weaker acid; less

ionized at

physiological pH.

LogP Low (Hydrophilic) High (Lipophilic)
Improved membrane

permeability.

Metabolic Fate
Susceptible to

-oxidation

Resistant to

-oxidation

Prolonged half-life (

).

Bond Length C-C (1.54 Å) C-Si (1.87 Å)
Slight increase in

molecular volume.

Bioisostere Examples
While rare as a standalone drug class, the motif appears in preclinical leads:

Protease Inhibitors: The

-silyl group can occupy hydrophobic pockets (S1/S2 subsites) more effectively than a
methyl/ethyl group due to the larger van der Waals radius of Silicon.

Prodrug Design: Silyl esters are too labile, but

-silyl acids serve as stable, lipophilic variants of polar acid drugs, potentially improving oral
bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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